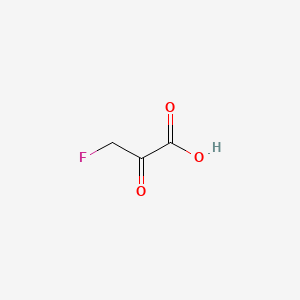

Acide bêta-fluoropyruvique

Vue d'ensemble

Description

3-fluoropyruvic acid is a pyruvic acid derivative having a 3-fluoro substituent. It is a 2-oxo monocarboxylic acid and an organofluorine compound. It derives from a pyruvic acid. It is a conjugate acid of a 3-fluoropyruvate.

Applications De Recherche Scientifique

Synthèse enzymatique d'acides aminés fluorés

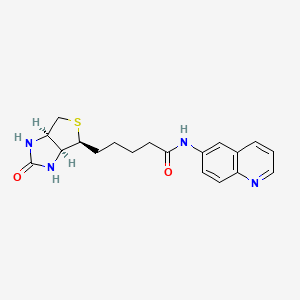

Acide bêta-fluoropyruvique : est utilisé dans la synthèse enzymatique d'acides aminés fluorés, tels que la ®-3-fluoroalanine {svg_1}. Ce processus implique l'utilisation d'enzymes oméga-transaminases et a des implications significatives dans la production de produits pharmaceutiques et d'agrochimiques en raison des propriétés uniques conférées par l'atome de fluor.

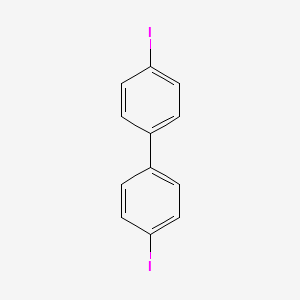

Études de biologie structurale et de mécanisme enzymatique

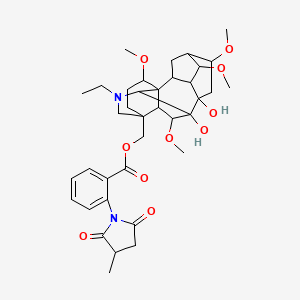

Le composé sert d'analogue du pyruvate dans les études de biologie structurale pour comprendre les mécanismes enzymatiques {svg_2}. Par exemple, la structure cristalline de la mandelate oxydase avec le 3-fluoropyruvate a été déterminée, fournissant des informations sur la fonction des flavoprotéines et les voies réactionnelles.

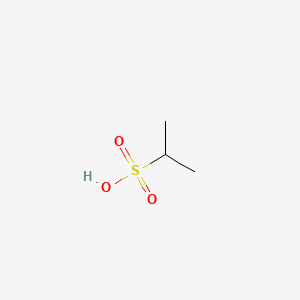

Ingénierie métabolique

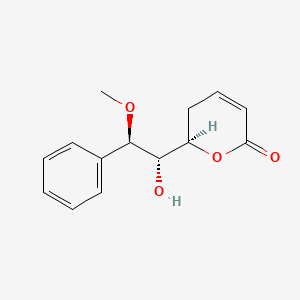

3-Fluoropyruvate : est utilisé en ingénierie métabolique pour améliorer la production de produits chimiques dérivés du pyruvate {svg_3}. En modifiant génétiquement les micro-organismes, les chercheurs peuvent augmenter le rendement de composés précieux pour des applications industrielles.

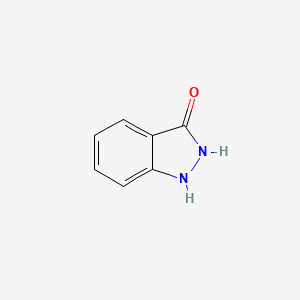

Recherche sur la biosynthèse des isoprénoïdes

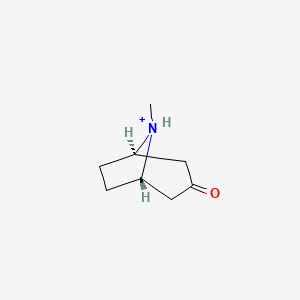

La recherche sur la biosynthèse des isoprénoïdes, une voie cruciale pour la production de diverses biomolécules, utilise l'acide 3-fluoro-2-oxopropanoïque comme outil pour étudier la cinétique enzymatique et les mécanismes réactionnels {svg_4}.

Résolution cinétique en synthèse asymétrique

Le composé est impliqué dans les processus de résolution cinétique pendant la synthèse asymétrique, qui est une méthode pour produire des substances énantiomériquement pures à partir d'un mélange racémique {svg_5}. Cela a des applications importantes dans la synthèse de médicaments chiraux.

Étude de l'exposome humain

Acide 3-fluoro-2-oxopropanoïque : fait partie de l'exposome humain, qui englobe toutes les expositions qu'un individu rencontre et leurs implications pour la santé {svg_6}. Comprendre son rôle peut contribuer à évaluer les risques pour la santé environnementale et professionnelle.

Alternative aux pigments synthétiques

En raison de sa similitude structurale avec les pigments naturels, l'this compound peut être exploré comme une alternative aux pigments synthétiques dans les colorants alimentaires et les cosmétiques {svg_7}.

Chimie du fluor et synthèse organique

En synthèse organique, l'introduction d'atomes de fluor peut modifier considérablement les propriétés chimiques des molécules L'this compound est un réactif clé dans la synthèse de composés organiques fluorés, qui sont de plus en plus importants en chimie médicinale et en science des matériaux {svg_8}.

Mécanisme D'action

Target of Action

The primary target of Beta-Fluoropyruvic acid is the Pyruvate Dehydrogenase Complex (PDH complex) , specifically its Pyruvate Dehydrogenase component (E1) in organisms like Escherichia coli .

Mode of Action

Beta-Fluoropyruvic acid interacts with its target by acting as an inhibitor. The PDH complex and its E1 component are rapidly inactivated by low concentrations of Beta-Fluoropyruvic acid in a Thiamin Pyrophosphate (TPP) dependent process .

Biochemical Pathways

The inhibition of the PDH complex disrupts the normal metabolic pathways in the cell. The PDH complex plays a crucial role in the link between glycolysis and the citric acid cycle, converting pyruvate into Acetyl-CoA. By inhibiting this complex, Beta-Fluoropyruvic acid can potentially disrupt energy production within the cell .

Pharmacokinetics

Its metabolism and excretion would likely involve standard metabolic pathways and renal excretion, respectively .

Result of Action

The primary result of Beta-Fluoropyruvic acid’s action is the disruption of normal cellular metabolism due to the inhibition of the PDH complex. This can lead to a decrease in energy production within the cell, potentially leading to cell death .

Action Environment

The action, efficacy, and stability of Beta-Fluoropyruvic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially impacting its absorption and distribution. Additionally, the presence of other metabolites or drugs could impact its metabolism and excretion .

Analyse Biochimique

Biochemical Properties

3-Fluoro-2-oxopropanoic acid plays a significant role in biochemical reactions due to its structural similarity to pyruvic acid. It is involved in various metabolic pathways and interacts with several enzymes and proteins. One of the key enzymes that 3-fluoro-2-oxopropanoic acid interacts with is pyruvate dehydrogenase, which catalyzes the conversion of pyruvate to acetyl-CoA. The fluorine substitution in 3-fluoro-2-oxopropanoic acid can affect the enzyme’s activity, leading to altered metabolic flux . Additionally, 3-fluoro-2-oxopropanoic acid can interact with other biomolecules such as lactate dehydrogenase and alanine transaminase, influencing their catalytic activities and the overall metabolic processes.

Cellular Effects

The effects of 3-fluoro-2-oxopropanoic acid on various types of cells and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, 3-fluoro-2-oxopropanoic acid can inhibit glycolysis by interfering with the activity of key glycolytic enzymes, leading to reduced ATP production and altered cellular energy metabolism . Furthermore, it can affect the expression of genes involved in metabolic pathways, thereby influencing cellular responses to metabolic stress and other environmental factors.

Molecular Mechanism

At the molecular level, 3-fluoro-2-oxopropanoic acid exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active sites of enzymes such as pyruvate dehydrogenase and lactate dehydrogenase. This binding can lead to enzyme inhibition or activation, depending on the specific interactions involved . Additionally, 3-fluoro-2-oxopropanoic acid can induce changes in gene expression by modulating transcription factors and other regulatory proteins, thereby affecting cellular metabolism and function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-fluoro-2-oxopropanoic acid can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods . The long-term effects of 3-fluoro-2-oxopropanoic acid on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure can lead to significant changes in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of 3-fluoro-2-oxopropanoic acid vary with different dosages in animal models. At low doses, this compound can modulate metabolic pathways without causing significant toxicity. At high doses, 3-fluoro-2-oxopropanoic acid can induce toxic effects, including metabolic acidosis and organ damage . Threshold effects have been observed in studies, indicating that there is a critical dosage range within which the compound exerts its beneficial effects without causing adverse outcomes.

Metabolic Pathways

3-Fluoro-2-oxopropanoic acid is involved in several metabolic pathways, including glycolysis and the citric acid cycle. It interacts with enzymes such as pyruvate dehydrogenase and lactate dehydrogenase, affecting the conversion of pyruvate to acetyl-CoA and lactate, respectively . These interactions can lead to changes in metabolic flux and metabolite levels, influencing overall cellular metabolism.

Transport and Distribution

The transport and distribution of 3-fluoro-2-oxopropanoic acid within cells and tissues are facilitated by specific transporters and binding proteins. This compound can be transported across cell membranes via monocarboxylate transporters, which are responsible for the uptake and efflux of various organic acids . Once inside the cells, 3-fluoro-2-oxopropanoic acid can accumulate in specific cellular compartments, influencing its localization and activity.

Subcellular Localization

The subcellular localization of 3-fluoro-2-oxopropanoic acid is crucial for its activity and function. This compound can be localized to specific compartments such as the mitochondria, where it can interact with enzymes involved in the citric acid cycle . Targeting signals and post-translational modifications may direct 3-fluoro-2-oxopropanoic acid to these compartments, affecting its biochemical properties and cellular effects.

Propriétés

IUPAC Name |

3-fluoro-2-oxopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3FO3/c4-1-2(5)3(6)7/h1H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXABZTLXNODUTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2923-22-0 (hydrochloride salt) | |

| Record name | 3-Fluoropyruvate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000433487 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30962985 | |

| Record name | 3-Fluoro-2-oxopropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30962985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

433-48-7 | |

| Record name | Fluoropyruvic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=433-48-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoropyruvate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000433487 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluoropyruvic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21734 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Fluoro-2-oxopropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30962985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-FLUOROPYRUVATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/040OM3QF5R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(1R,2R,3R)-3-(3,5-Dihydroxy-phenyl)-4,6-dihydroxy-2-(4-hydroxy-phenyl)-indan-1-yl]-1-(4-hydroxy-phenyl)-methanone](/img/structure/B1208881.png)

![6-Methylene-5-oxo-8-(3,4,5-trimethoxyphenyl)-7,8-dihydrobenzo[f][1,3]benzodioxole-7-carboxylic acid](/img/structure/B1208883.png)

![2-[(4-Phenylphenyl)sulfonylamino]pentanedioic acid](/img/structure/B1208888.png)

![3-[2-Methoxy-6-(4-methylphenyl)-3-pyridinyl]-5-(3-pyridinyl)-1,2,4-oxadiazole](/img/structure/B1208890.png)

![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-phenyl-N-sulfooxyethanimidothioate](/img/structure/B1208891.png)

![4-[(3-Cyano-4,6-dimethyl-2-pyridinyl)thio]-3-oxobutanoic acid propan-2-yl ester](/img/structure/B1208892.png)

![4-[1-[(3-Methoxy-4-methylphenyl)methyl]-2-benzimidazolyl]-1,2,5-oxadiazol-3-amine](/img/structure/B1208898.png)